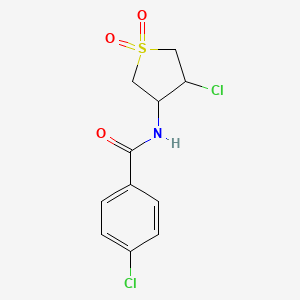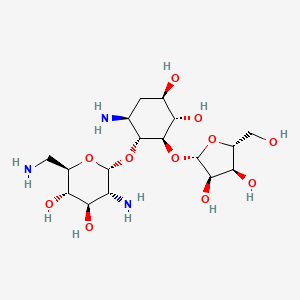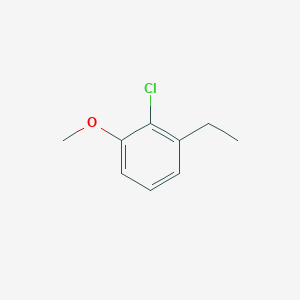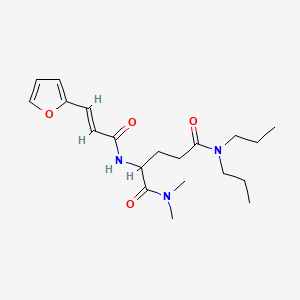![molecular formula C17H21N3O B14145680 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol CAS No. 552286-06-3](/img/structure/B14145680.png)
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenol group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with piperidine derivatives. This reaction often requires the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Substitution Reactions: The introduction of the phenol group can be achieved through nucleophilic aromatic substitution reactions. This step may involve the use of phenol and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the pyrimidine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrimidine ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrimidine compounds.
Scientific Research Applications
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the piperidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are known for their biological activities.
Piperidine Derivatives: Compounds with piperidine moieties are widely used in pharmaceuticals for their diverse pharmacological properties.
Uniqueness
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is unique due to the combination of a phenol group, a pyrimidine ring, and a piperidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
552286-06-3 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-[4-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C17H21N3O/c1-12-11-16(20-10-6-5-7-13(20)2)19-17(18-12)14-8-3-4-9-15(14)21/h3-4,8-9,11,13,21H,5-7,10H2,1-2H3 |
InChI Key |
FMZBBVHDLZXBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=C2)C)C3=CC=CC=C3O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)

![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)



![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
amino}ethan-1-ol](/img/structure/B14145689.png)

